

Technical Guide: Molecular Structure & Reactivity of p-Vinylphenacyl Chloride

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Compound of Interest

Compound Name:	2-chloro-1-(4-ethenylphenyl)ethan-1-one
CAS No.:	93971-76-7
Cat. No.:	B2575833

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Executive Summary

p-Vinylphenacyl chloride (4-vinyl- α -chloroacetophenone) is a bifunctional aromatic monomer characterized by two orthogonal reactive handles: a vinyl group capable of radical polymerization and an α -chloro ketone (phenacyl chloride) moiety susceptible to nucleophilic substitution (

).

Unlike its more common analog, p-vinylbenzyl chloride (PVBC), the phenacyl derivative incorporates a carbonyl group between the aromatic ring and the chloromethyl moiety. This structural insertion significantly alters the electronic environment, enhancing the electrophilicity of the methylene carbon and introducing potential photochemical activity (photolability). This guide details the molecular architecture, synthesis strategies, and reactivity profiles essential for its application in macromolecular engineering and bioconjugation.

Molecular Architecture & Properties[1]

Structural Analysis

The molecule consists of a benzene ring substituted at the para positions. This 1,4-substitution pattern ensures minimal steric interference between the polymerizable vinyl group and the functional chloroketone tail.

Feature	Chemical Moiety	Functionality	Reactivity Profile
Head	Vinyl Group (ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">)	Polymerizable Handle	Radical, Cationic, or Anionic Polymerization; Thiol-ene "Click" Chemistry.
Core	Phenylene Ring ()	Structural Spacer	Provides rigidity and electronic conjugation between the vinyl and carbonyl groups.
Tail	α -Chloroketone ()	Electrophilic Trap	High reactivity towards nucleophiles (Thiols, Amines, Carboxylates) via .

Electronic Effects

The carbonyl group is electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution but activates the adjacent methylene group (

) for nucleophilic attack. The acidity of the

-protons is also increased, allowing for potential enolate chemistry, although this is often competing with the high reactivity of the C-Cl bond.

Disambiguation: Phenacyl vs. Benzyl

It is critical to distinguish this molecule from p-vinylbenzyl chloride (CAS 1592-20-7).

- Benzyl:

(Standard alkyl halide reactivity).

- Phenacyl:

(Enhanced electrophilicity, lachrymatory, potential photolability).

Synthesis & Preparation

Direct chlorination of 4-vinylacetophenone is hazardous due to the susceptibility of the vinyl group to chlorine addition (

adds across

). Therefore, a multi-step approach starting from 4-vinylbenzoic acid is the standard for high-purity synthesis, utilizing the Arndt-Eistert homologation pathway or a Friedel-Crafts approach under controlled conditions.

Recommended Synthetic Route (Diazoketone Pathway)

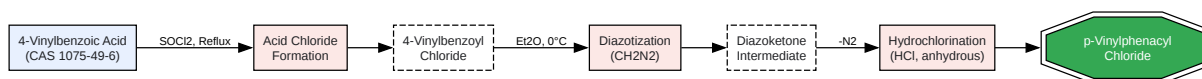
This route preserves the vinyl functionality by avoiding harsh halogenation conditions.

- Activation: Convert 4-vinylbenzoic acid to 4-vinylbenzoyl chloride using oxalyl chloride (mild) or thionyl chloride ().
- Diazotization: React the acid chloride with diazomethane () to form the -diazoketone.
- Chlorination: Treat the diazoketone with anhydrous (gas) in ether. The

group is an excellent leaving group, yielding the

-chloroketone.

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis preserving the vinyl moiety via the diazoketone intermediate.

Reactivity Profile

Orthogonal Polymerization

The vinyl group allows p-vinylphenacyl chloride to be polymerized into poly(p-vinylphenacyl chloride) or copolymerized with styrene, acrylamides, or acrylates.

- Method: Free Radical Polymerization (AIBN initiator, 60-70°C).
- Result: A linear polymer backbone with pendant phenacyl chloride groups.
- Caution: High temperatures may cause side reactions with the chloroketone; controlled radical polymerization (RAFT/ATRP) is recommended for defined molecular weights.

Nucleophilic Substitution ()

The primary utility of this molecule lies in the high reactivity of the

-chloroketone.

- Cysteine Modification: Reacts rapidly with thiol groups (-SH) in proteins/peptides to form stable thioether bonds (). This is faster and more selective than alkyl halides (benzyl chloride) due to the activating carbonyl.

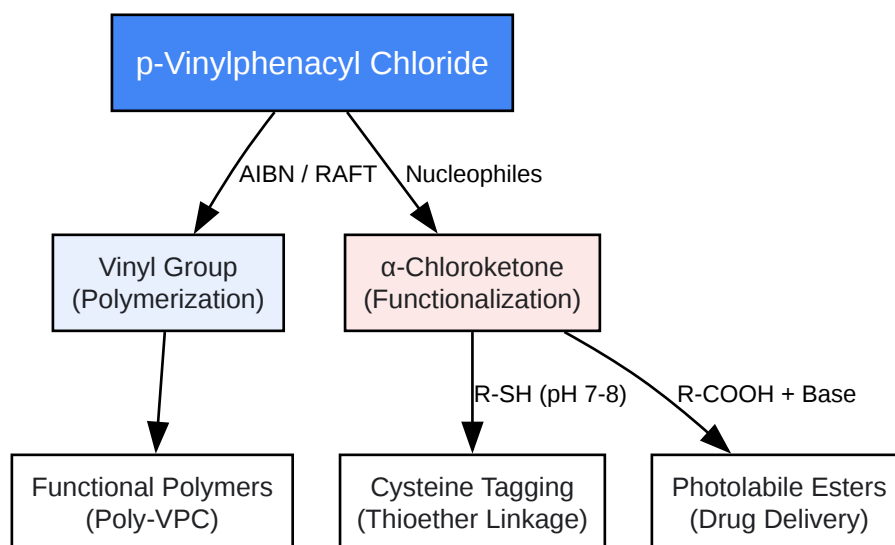
- Carboxylate Coupling: Reacts with carboxylic acids in the presence of a base (e.g.,) to form phenacyl esters ().

Photochemical Reactivity

Phenacyl esters are known photolabile protecting groups.

- Mechanism: Upon UV irradiation (~300-350 nm), phenacyl esters can undergo cleavage. This property allows p-vinylphenacyl chloride to serve as a photo-caged monomer. Polymers containing this unit can release attached bioactive molecules (drugs, peptides) upon light exposure.

Reactivity & Application Map



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Figure 2: Orthogonal reactivity pathways for materials science and chemical biology.

Experimental Protocols

Protocol A: Cysteine-Selective Labeling (Bioconjugation)

Use this protocol to attach a peptide or protein to the phenacyl handle.

- Preparation: Dissolve p-vinylphenacyl chloride (1.0 eq) in DMF or DMSO.
- Buffer: Prepare the peptide/protein in Phosphate Buffered Saline (PBS), pH 7.5. Avoid amine buffers (Tris) to prevent competition, though thiols are much more nucleophilic.
- Coupling: Add the chloride solution to the protein. Final concentration of organic solvent should be <10%.
- Incubation: Stir at Room Temperature (RT) for 1-2 hours.
- Quenching: Add excess dithiothreitol (DTT) or mercaptoethanol to quench unreacted chloride.
- Purification: Dialysis or Size Exclusion Chromatography (SEC).

Protocol B: Radical Polymerization

- Monomer: p-vinylphenacyl chloride (1.0 g).
- Solvent: Anhydrous Toluene or THF (5 mL).
- Initiator: AIBN (Azobisisobutyronitrile), 1 mol% relative to monomer.
- Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen.
- Reaction: Heat to 65°C under Argon for 12 hours.
- Precipitation: Pour reaction mixture into cold Methanol. Filter and dry the white precipitate.

Safety & Handling

- Lachrymator: Phenacyl chlorides are potent tear gas agents (historically used as "CN gas" components).^[1] Handle only in a functioning fume hood.
- Alkylating Agent: Highly toxic if inhaled or contacted with skin. It can alkylate DNA.

- Storage: Store at -20°C, protected from light and moisture. The chloroketone is sensitive to hydrolysis over time.

References

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Sources

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